Ethyl 1-hydroxycyclobutane-1-carboxylate
Description
Ethyl 1-hydroxycyclobutane-1-carboxylate is a cyclobutane derivative characterized by a hydroxyl (-OH) group and an ethyl ester (-COOEt) group attached to the same carbon atom of the four-membered cyclobutane ring. This structure confers unique chemical and physical properties, such as polarity, hydrogen-bonding capability, and ring strain-induced reactivity.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl 1-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(8)7(9)4-3-5-7/h9H,2-5H2,1H3 |
InChI Key |
UDCZUKYPQKTAGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and ethyl carbonate.
Reduction: Reduction reactions can convert it into cyclobutanol and ethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone and ethyl carbonate.
Reduction: Cyclobutanol and ethyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
Ethyl 1-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs of ethyl 1-hydroxycyclobutane-1-carboxylate, highlighting substituent variations and their implications:
| Compound Name | Substituents | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| Ethyl 1-(ethylamino)cyclobutane-1-carboxylate | Ethylamino (-NHCH₂CH₃) | C₉H₁₇NO₂ | Amino group instead of hydroxyl; increased basicity |
| Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate | Methyl (-CH₃), oxo (=O) at C3 | C₈H₁₂O₃ | Oxo group introduces ketone reactivity; methyl adds steric bulk |
| Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate | Benzenesulfonyl (-SO₂C₆H₅) | C₁₃H₁₆O₄S | Sulfonyl group enhances stability and acidity |
| Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate | Aminoethyl (-CH₂CH₂NH₂) | C₉H₁₇NO₂ | Aminoethyl side chain increases hydrophilicity and biological interaction potential |
| Methyl 1-ethoxycyclobutane-1-carboxylate | Ethoxy (-OCH₂CH₃) | C₈H₁₄O₃ | Ethoxy group reduces polarity compared to hydroxyl |
Key Observations :
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound increases acidity (pKa ~10–12) compared to the basic ethylamino group (pKa ~9–11) in its analog, influencing solubility and reactivity in proton-coupled reactions .
- Oxo vs. Hydroxyl : The oxo group in Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate enhances electrophilicity at C3, enabling nucleophilic additions, whereas the hydroxyl group favors hydrogen bonding and oxidation reactions .
- Sulfonyl vs. Ester : The benzenesulfonyl group in Ethyl 1-(benzenesulfonyl)cyclobutane-1-carboxylate provides strong electron-withdrawing effects, stabilizing negative charges and altering reaction pathways compared to the electron-donating ester group .
Oxidation and Reduction
- Hydroxyl Group : The hydroxyl group in the target compound is prone to oxidation, forming a ketone or carboxylic acid derivative. This contrasts with Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate, where the oxo group is already oxidized, limiting further oxidation pathways .
- Amino Group: Ethyl 1-(ethylamino)cyclobutane-1-carboxylate undergoes alkylation or acylation at the amino group, a pathway unavailable to the hydroxyl analog .
Ring Strain and Reactivity
The cyclobutane ring’s inherent strain (angle strain ~90°) increases reactivity in ring-opening or expansion reactions. For example:
- This compound may participate in [2+2] cycloreversion under UV light, similar to Ethyl cyclobut-1-ene-1-carboxylate .
- Halogenated analogs like Ethyl 3-iodocyclobutane-1-carboxylate exhibit enhanced reactivity in SN2 substitutions due to iodine’s leaving-group ability, whereas the hydroxyl group favors elimination or esterification .
Medicinal Chemistry
- Hydroxyl Group: Enhances binding to biological targets via hydrogen bonding, as seen in Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate hydrochloride, which is explored for immunomodulatory effects .
- Aminoethyl Group: Ethyl 3-(2-aminoethyl)cyclobutane-1-carboxylate’s amino group facilitates interactions with enzymes, making it a candidate for protease inhibitors .
Material Science
- Fluorinated Analogs : Ethyl 1-(1,1-difluoroethyl)cyclobutane-1-carboxylate’s fluorinated groups improve thermal stability and lipophilicity, valuable in polymer design .
- Ester Variants : Methyl 1-ethoxycyclobutane-1-carboxylate’s ethoxy group is utilized in [4+2] cycloadditions for constructing complex organic frameworks .
Comparative Data Table: Physical and Chemical Properties
| Property | This compound (Target) | Ethyl 1-(ethylamino)cyclobutane-1-carboxylate | Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~174.19 (estimated) | 187.24 | 156.18 |
| Boiling Point (°C) | 220–240 (est.) | 245–260 | 200–220 |
| Solubility in Water | Moderate (due to -OH) | Low (hydrophobic amino group) | Low (nonpolar oxo group) |
| Key Reactivity | Oxidation, ester hydrolysis | Alkylation, acylation | Nucleophilic addition at C3 |
Biological Activity
Ethyl 1-hydroxycyclobutane-1-carboxylate is a compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound possesses a cyclobutane ring with a hydroxy group and an ester functional group. The presence of the hydroxyl group allows for the formation of hydrogen bonds, which can significantly influence its interactions with biological molecules. The ester group can undergo hydrolysis, releasing the active carboxylate form that may interact with enzymes and receptors, potentially leading to various biological effects.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in hydrophobic interactions with biomolecules. The compound's mechanism of action can be summarized as follows:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their conformation and function.
- Enzyme Interaction : The hydrolyzed form may act as an inhibitor or modulator for specific enzymes, influencing metabolic pathways.
- Receptor Binding : Potential interactions with neurotransmitter receptors could suggest applications in neurology or pharmacology .
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that the compound could serve as a lead structure for developing new antibiotics .
Neuroprotective Effects
Research has also highlighted the potential neuroprotective effects of this compound. It has been proposed that this compound may influence neurotransmitter systems, which could lead to therapeutic applications in treating conditions such as depression or anxiety disorders. Preliminary findings suggest modulation of receptor activity related to these systems.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a comparison table highlighting structural features and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-hydroxycyclobutanecarboxylate | Hydroxyl group at position 3 | Different reactivity due to hydroxyl positioning |
| Ethyl 3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate | Amino group addition | Potential for enhanced bioactivity through amine interaction |
| Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate | Amino group at position 1 | Different positioning affecting receptor binding |
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclobutane compounds exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
- Neuroprotective Mechanisms : Research published in Neuroscience Letters explored the neuroprotective effects of cyclobutane derivatives, showing that they could mitigate oxidative stress in neuronal cells, suggesting a pathway for treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
